molecular formula C13H15NO B1274564 3-(Furan-2-yl)-3-phenylpropan-1-amine CAS No. 374910-04-0

3-(Furan-2-yl)-3-phenylpropan-1-amine

Cat. No.: B1274564
CAS No.: 374910-04-0
M. Wt: 201.26 g/mol
InChI Key: UHZRFMKKTZNLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-3-phenylpropan-1-amine is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Domino Sequence Synthesis of Furans : A novel metal-free, three-component domino reaction creates furan derivatives efficiently, involving 3-phenylpropiolaldehyde and aromatic amine or aliphatic acid. This method provides facile access to bioactive furans, showcasing a general approach for constructing C–O and C–N bonds (Guo et al., 2016).
  • Transformation to Prop-2-en-1-ones : Oxidative dearomatization followed by cyclization transforms 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones into prop-2-en-1-ones. This process is linked to the Paal–Knorr synthesis, involving a shift in the double bond and the formation of a conjugated system (Shcherbakov et al., 2021).

Chemical Properties and Reactions

  • Gold-Catalyzed Coupling Reactions : A gold(III)-catalyzed three-component coupling reaction selectively forms various furan derivatives. This involves phenylglyoxal derivatives, secondary amines, and terminal alkynes, leading to a furan core through cyclization (Li et al., 2013).
  • Production of Furan-Derived Amines : A simple and efficient method produces furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, directly from furfural using a Ru/C catalyst. This process emphasizes cost-efficiency and sustainability (Jiang et al., 2020).

Pharmacological Aspects

  • Synthesis of Novel Derivatives for Pharmacological Evaluation : New derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities, highlighting the potential pharmacological applications of furan derivatives (Kumar et al., 2017).

Other Applications

  • Silicon Complex Synthesis : 2-Furancarbinol reacts with various silicon compounds, leading to new silicon complexes. This demonstrates the versatility of furan compounds in creating novel materials with potential applications in various fields (Singh et al., 2013).

Future Directions

The future directions for research on “3-(Furan-2-yl)-3-phenylpropan-1-amine” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential uses .

Properties

IUPAC Name

3-(furan-2-yl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZRFMKKTZNLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389887
Record name 3-Furan-2-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374910-04-0
Record name 3-Furan-2-yl-3-phenyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.